(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industry. This particular compound is known for its role as a protecting group for amines in organic synthesis, which helps in the formation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. One common method is the reaction of tert-butyl carbamate with 2-oxopyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carbamate bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and prodrugs.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate involves its role as a protecting group. The carbamate group forms a stable bond with the amine, preventing unwanted reactions during synthesis. This stability is due to the resonance structure of the carbamate group, which delocalizes the electron density and provides protection to the amine . The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group.
Benzyl carbamate: Another protecting group with a benzyl substituent.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis for its stability and ease of removal.
Uniqueness
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is unique due to its specific structure, which provides enhanced stability and selectivity as a protecting group. Its ability to be removed under mild conditions makes it particularly useful in complex organic syntheses .
Properties
CAS No. |
943845-69-0 |
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Molecular Formula |
C13H24N2O3 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-tert-butyl-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 |
InChI Key |
UBKHJGXLRSJQML-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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